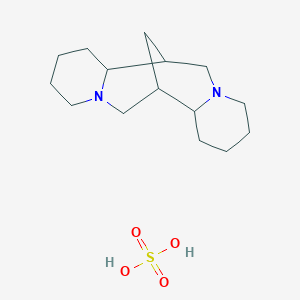

Sparteine sulfate

Descripción general

Descripción

Sparteine sulfate is an alkaloid that is derived from the seeds of the Spartina genus of plants. It is a naturally occurring compound that has been used in traditional medicine for centuries and has been studied extensively in recent years due to its potential therapeutic and pharmacological applications. This compound has been studied for its ability to interact with various receptors and enzymes, which has led to its potential use in drug development.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Evaluation of in vitro susceptibility to sparteine in four strains of Mycobacterium tuberculosis. Sparteine sulfate demonstrates significant potential as an antimicrobial agent, particularly against strains of Mycobacterium tuberculosis, including those resistant to traditional treatments. In vitro studies reveal that this compound prevents the development of colony-forming units in various strains of Mycobacterium tuberculosis, suggesting its use as a novel antimicrobial agent (Hidalgo et al., 2022).

Anticonvulsant Properties

Sparteine as an anticonvulsant drug Evidence and possible mechanism of action.

Sparteine has been identified as having anticonvulsant properties, with evidence suggesting its effectiveness in reducing seizures in various animal models. This research highlights sparteine's potential for inhibiting convulsive behavior and decreasing seizure severity, pointing towards its role in managing acute seizures and status epilepticus. The underlying mechanisms may involve the modulation of muscarinic acetylcholine receptors (Villalpando-Vargas & Medina-Ceja, 2016).

Asymmetric Synthesis in Chemistry

Basic instinct design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.

Sparteine and its derivatives are extensively utilized in the field of asymmetric synthesis, a critical component of chemical manufacturing. The creation of (+)-sparteine surrogates has expanded the toolkit available for chemists, allowing for the synthesis of a wide range of chiral molecules. This research underscores sparteine's pivotal role in advancing synthetic chemistry methodologies (O’Brien, 2008).

Role in Plant Defense Mechanisms

Diurnal cycle of sparteine production in Lupinus arcticus. Research on Lupinus arcticus indicates that sparteine production follows a diurnal cycle, likely serving as a defense mechanism against herbivores such as snowshoe hares. This insight into sparteine's role in plant ecology provides a better understanding of its natural functions and interactions within ecosystems (Sharam & Turkington, 2005).

Mecanismo De Acción

Target of Action

Sparteine sulfate primarily targets the sodium channel alpha subunit (SCNA) . SCNA is a crucial component of voltage-gated sodium channels, which play a vital role in the initiation and propagation of action potentials in neurons and muscle cells.

Mode of Action

This compound acts as a sodium channel blocker . By binding to the SCNA, it inhibits the flow of sodium ions through the channel, thereby disrupting the propagation of action potentials. This leads to a decrease in neuronal excitability .

Biochemical Pathways

Sparteine is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine, specifically L-lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton .

Pharmacokinetics

After oral administration, approximately 69.4% of sparteine is absorbed, and peak plasma levels are reached after 46.5 minutes . When given intravenously, the plasma levels decline with a half-life of 117 minutes . About 34.2% of the administered dose is excreted in the urine in the next 24 hours as unchanged sparteine . Approximately 50% of sparteine is bound to plasma proteins .

Result of Action

The anticonvulsant effect of this compound includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) . Sparteine decreases amplitude and frequency or blocks the epileptiform activity induced by PTZ, pilocarpine, and kainic acid .

Action Environment

The in vivo activity of CYP2D6, which metabolizes sparteine, is primarily influenced by genetic determinants rather than environmental factors . Factors such as smoking, use of oral contraceptive steroids, caffeine consumption, or gender have no influence on sparteine metabolism .

Safety and Hazards

Sparteine sulfate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used when handling this compound .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sparteine sulfate interacts with various enzymes and proteins. It is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase .

Cellular Effects

This compound has numerous pharmacological properties in the central nervous system. It reduces locomotor activity, has light analgesic effects, and does not affect short-term memory or spatial learning . It does not induce changes in behavior or electroencephalographic (EEG) activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .

Temporal Effects in Laboratory Settings

The anticonvulsant effect of this compound is characterized by a decrease in the severity of convulsive behavior, 100% survival, an inhibitory effect on epileptiform activity 75 min after pentylenetetrazole administration .

Dosage Effects in Animal Models

In animal models, this compound exhibits a better anticonvulsant effect at a dose of 30 mg/kg (i.p.) than at other doses used .

Metabolic Pathways

This compound is involved in the metabolic pathways that involve the decarboxylation of lysine to form cadaverine . The metabolism of this compound can be increased when combined with certain substances .

Propiedades

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHFCFHANDXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952348 | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299-39-8 | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tocosimplex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfato--sparteinato (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

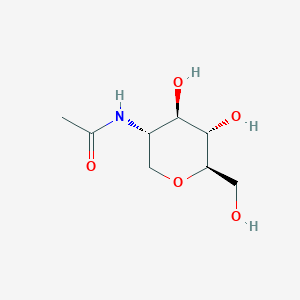

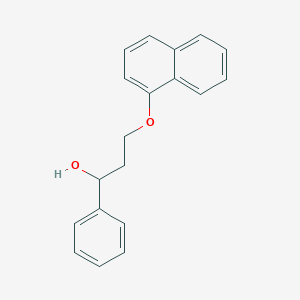

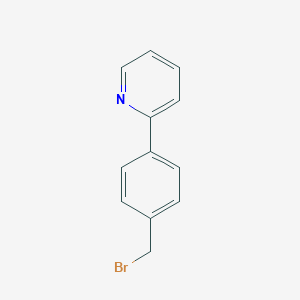

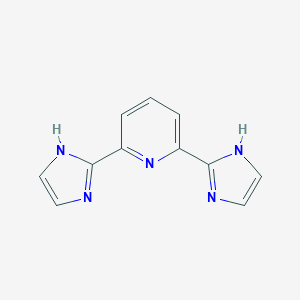

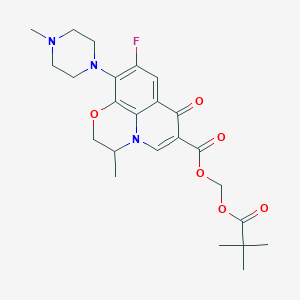

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)

![(5Z)-5-[(2Z)-2-[1-[(E)-6,7-dihydroxy-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B127627.png)

![2-Chloro-2-ethynylspiro[2.2]pentane](/img/structure/B127648.png)